molecular formula C11H18N2O2S B13622042 4-Amino-n-isopropyl-n,2-dimethylbenzenesulfonamide

4-Amino-n-isopropyl-n,2-dimethylbenzenesulfonamide

Cat. No.: B13622042
M. Wt: 242.34 g/mol
InChI Key: QTTHKJQQFMOJHY-UHFFFAOYSA-N
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Description

4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. One common method involves the reaction of 4-amino-N,2-dimethylaniline with isopropylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfinamides or thiols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the formation of dihydrofolate, which is necessary for DNA synthesis and cell division in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfapyridine: Employed in the treatment of dermatitis herpetiformis.

Uniqueness

4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and spectrum of activity compared to other sulfonamides. Its isopropyl group may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-amino-N,2-dimethyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)11-6-5-10(12)7-9(11)3/h5-8H,12H2,1-4H3

InChI Key

QTTHKJQQFMOJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)N(C)C(C)C

Origin of Product

United States

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